2-(Methylamino)ethyl methanethiosulfonate hydrobromide

Catalog No.
S868310
CAS No.
760998-74-1
M.F
C4H12BrNO2S2
M. Wt
250.169
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)ethyl methanethiosulfonate hydrobro...

CAS Number

760998-74-1

Product Name

2-(Methylamino)ethyl methanethiosulfonate hydrobromide

IUPAC Name

N-methyl-2-methylsulfonothioyloxyethanamine;hydrobromide

Molecular Formula

C4H12BrNO2S2

Molecular Weight

250.169

InChI

InChI=1S/C4H11NO2S2.BrH/c1-5-3-4-7-9(2,6)8;/h5H,3-4H2,1-2H3;1H

InChI Key

USPHGUWNBAUIQI-UHFFFAOYSA-N

SMILES

CNCCOS(=O)(=S)C.Br

Synonyms

Methanesulfonothioic Acid S-[2-(Methylamino)ethyl]ester Hydrobromide;
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2-(Methylamino)ethyl methanethiosulfonate hydrobromide is a chemical compound with the molecular formula C₄H₁₂BrNO₂S₂. This compound features a methanethiosulfonate group that is linked to a 2-(methylamino)ethyl moiety, making it an important reagent in biochemical research and applications. It is primarily utilized in studies involving thiol groups due to its ability to form mixed disulfides, which are crucial for understanding protein interactions and modifications .

2-(Methylamino)ethyl methanethiosulfonate hydrobromide exhibits specific reactivity towards thiols, leading to the formation of mixed disulfides. This reaction is characterized by the nucleophilic attack of the thiol on the electrophilic sulfur atom of the methanethiosulfonate group. The general reaction can be represented as follows:

RSH+RSCH2CH(NHCH3)COORSSR+CH3NH2R-SH+R'-S-CH₂-CH(NHCH₃)-COO⁻\rightarrow R-S-S-R'+CH₃NH₂

where RSHR-SH represents a thiol group and RSCH2CH(NHCH3)COOR'-S-CH₂-CH(NHCH₃)-COO⁻ represents 2-(methylamino)ethyl methanethiosulfonate hydrobromide. This reaction is significant for probing the structures of various receptors, including the acetylcholine receptor and GABA receptor channels .

The biological activity of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide is primarily linked to its role as a thiol-reactive agent. It has been used in research to investigate protein structure and function, particularly in the context of receptor channels. Its ability to modify thiol groups makes it a valuable tool for studying the dynamics of protein interactions, signaling pathways, and enzymatic functions .

The synthesis of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide typically involves several steps:

  • Preparation of Methanethiosulfonate: The starting material, methanethiosulfonic acid, is reacted with appropriate amines to introduce the methylamino group.
  • Formation of Hydrobromide Salt: The resulting product is then treated with hydrobromic acid to form the hydrobromide salt of 2-(Methylamino)ethyl methanethiosulfonate.
  • Purification: The final compound is purified through recrystallization or chromatography techniques to achieve high purity suitable for research applications .

2-(Methylamino)ethyl methanethiosulfonate hydrobromide has several applications in biochemical research:

  • Receptor Studies: It is used to probe the structures and functions of various neurotransmitter receptors such as acetylcholine and GABA receptors.
  • Protein Modification: The compound facilitates studies on post-translational modifications by modifying thiol groups in proteins.
  • Drug Development: Its reactivity with thiols makes it a potential candidate for developing therapeutic agents targeting specific proteins or enzymes .

Research involving interaction studies with 2-(Methylamino)ethyl methanethiosulfonate hydrobromide focuses on its ability to form mixed disulfides with thiols in proteins. These studies help elucidate:

  • Protein Conformation Changes: By modifying specific thiol residues, researchers can observe changes in protein folding and stability.
  • Signal Transduction Pathways: Understanding how this compound interacts with various receptors aids in mapping out signaling pathways influenced by neurotransmitters .

Several compounds share structural similarities or functional properties with 2-(Methylamino)ethyl methanethiosulfonate hydrobromide. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
2-Aminoethyl methanethiosulfonateLacks methyl substitution on nitrogenMore basic properties due to free amino group
Ethyl methanethiosulfonateAn ethyl group instead of a methylamino groupLess reactivity towards amines
Methylthioacetic acidContains a thioether instead of thiosulfonateDifferent reactivity profile towards nucleophiles

The uniqueness of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide lies in its specific reactivity towards thiols due to the presence of both a methylamino group and a thiosulfonate moiety, enabling targeted modifications in biochemical studies .

Dates

Last modified: 07-19-2023

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